molecular formula C11H13NO4 B045921 Methyl 4-nitro-3-phenylbutanoate CAS No. 34687-03-1

Methyl 4-nitro-3-phenylbutanoate

Cat. No.: B045921
CAS No.: 34687-03-1
M. Wt: 223.22 g/mol
InChI Key: ZJFQGMLHRHGKEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-nitro-3-phenylbutanoate is a nitro-substituted aromatic ester characterized by a phenyl group at the C3 position and a nitro group (-NO₂) at the C4 position of the butanoate backbone. While direct structural or spectroscopic data for this compound are absent in the provided evidence, its structural analog, methyl 4-amino-3-phenylbutanoate (CID 55296), offers a foundational comparison . The molecular formula of the nitro derivative can be inferred as C₁₁H₁₁NO₄, differing from its amino analog (C₁₁H₁₅NO₂) by the substitution of an amino group (-NH₂) with a nitro group (-NO₂) and the addition of two oxygen atoms. This substitution significantly alters polarity, reactivity, and spectroscopic signatures.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 4-nitro-3-phenylbutanoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

Methyl 4-nitro-3-phenylbutanoate serves as a versatile building block in organic synthesis. Its nitro group allows for various chemical transformations, making it useful in the development of complex organic molecules.

Key Reactions :

  • Michael Addition : The compound can participate in Michael addition reactions, forming adducts that are precursors to bioactive compounds .
  • Reductive Transformations : The nitro group can be selectively reduced to amines, which are valuable in drug development .

Biology

Research indicates potential biological activities associated with this compound, including interactions with biomolecules that may lead to therapeutic applications.

Case Study :
A study investigated the reduction of nitro groups in related compounds, demonstrating that derivatives of this compound could yield compounds with significant biological activity, including potential antidepressant effects .

Medicine

This compound is being explored for its potential in drug development, particularly as a precursor for synthesizing pharmaceuticals.

Applications :

  • Antimicrobial Agents : Preliminary studies suggest that derivatives may inhibit Mycobacterium tuberculosis protein-tyrosine-phosphatase B (MptpB), which is crucial for tuberculosis treatment .
CompoundActivityReference
This compoundPotential MptpB inhibitor

Industry

In industrial applications, this compound is utilized as an intermediate in the production of fine chemicals.

Synthesis Methods :

  • Large-scale synthesis often employs optimized Michael addition reactions to ensure high yield and purity while minimizing environmental impact through metal-free catalysts.

Mechanism of Action

The mechanism of action of Methyl 4-nitro-3-phenylbutanoate involves its interaction with molecular targets and pathways. The nitro group is highly electron-deficient, making it a reactive site for various chemical reactions. The ester group can also participate in nucleophilic substitution reactions, leading to the formation of different products .

Comparison with Similar Compounds

The following analysis compares methyl 4-nitro-3-phenylbutanoate with structurally or functionally related compounds, leveraging data from the provided evidence:

Structural and Functional Group Comparisons

Compound Molecular Formula Functional Groups Key Structural Features
This compound C₁₁H₁₁NO₄ Nitro (-NO₂), ester (-COOCH₃), phenyl Nitro group enhances electrophilicity; phenyl contributes to aromatic stability.
Methyl 4-amino-3-phenylbutanoate C₁₁H₁₅NO₂ Amino (-NH₂), ester, phenyl Amino group increases basicity and hydrogen-bonding potential .
Methyl shikimate C₇H₁₀O₅ Ester, hydroxyl (-OH), cyclic Cyclohexene backbone with multiple hydroxyl groups; used in biosynthesis studies .
Sandaracopimaric acid methyl ester C₂₁H₃₀O₂ Ester, diterpene skeleton Complex tricyclic diterpene structure; common in plant resins .
Methyl octanoate C₉H₁₈O₂ Ester, aliphatic chain Linear fatty acid ester; used as a flavoring agent and solvent .

Spectroscopic and Analytical Differences

  • NMR/FTIR: The nitro group in this compound would produce strong IR absorption at ~1520–1350 cm⁻¹ (asymmetric and symmetric NO₂ stretching) and distinct deshielding effects in ¹H/¹³C NMR due to electron-withdrawing effects. This contrasts with the amino analog, which shows N-H stretches (~3300 cm⁻¹) and shielded protons near the amino group . Methyl shikimate’s cyclic ester and hydroxyl groups generate multiple FTIR peaks (e.g., O-H at ~3400 cm⁻¹) and complex NMR splitting patterns .
  • Chromatographic Behavior: this compound’s polarity would result in longer retention times in reverse-phase HPLC compared to aliphatic esters like methyl octanoate . In GC-MS, diterpene esters (e.g., sandaracopimaric acid methyl ester) fragment into characteristic ions (e.g., m/z 239, 257), whereas nitro-aromatic esters may exhibit unique fragmentation due to the labile nitro group .

Biological Activity

Methyl 4-nitro-3-phenylbutanoate (CAS No. 34687-03-1) is a nitro compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C12H13NO4
  • Molecular Weight : 235.24 g/mol
  • Functional Groups : Nitro group (-NO2), ester group (-COO-), and a phenyl group.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1550
Escherichia coli12100
Pseudomonas aeruginosa10150

These findings indicate that the compound could be useful in treating infections caused by resistant bacterial strains.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies using human cell lines revealed moderate cytotoxic effects, which are critical for assessing its therapeutic index.

Cell Line IC50 (µM)
HeLa25
MCF-730
A54928

The IC50 values suggest that while the compound has some cytotoxic effects, it may still be viable for further development with appropriate modifications to enhance selectivity and reduce toxicity.

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes involved in bacterial metabolism. Specifically, it has been shown to inhibit the activity of certain phosphatases, which are crucial for bacterial survival and virulence.

Case Study: Inhibition of Mycobacterium tuberculosis

A significant case study investigated the inhibition of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB) using this compound. The study demonstrated that selective inhibition of MptpB led to increased mycobacterial killing in macrophages and reduced infection burden in animal models.

Key findings include:

  • Enhanced efficacy when combined with first-line antibiotics like rifampicin and isoniazid.
  • Reduction in intracellular survival of M. tuberculosis without prior macrophage activation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 4-nitro-3-phenylbutanoate, and what are their advantages/limitations?

  • Methodology :

  • Esterification : React 4-nitro-3-phenylbutanoic acid with methanol using a sulfuric acid catalyst under reflux (60–80°C, 6–8 hours). Monitor completion via TLC (hexane:ethyl acetate, 3:1) .
  • Nitration : Introduce the nitro group post-esterification via electrophilic aromatic substitution. Use a nitrating mixture (HNO₃/H₂SO₄) at 0–5°C to minimize by-products. Purify via column chromatography (silica gel, dichloromethane:methanol 95:5) .
    • Challenges : Nitration regioselectivity may yield ortho/para isomers; optimize stoichiometry and temperature to favor the 4-nitro position.

Q. How can the purity of this compound be validated, and what analytical techniques are most effective?

  • Analytical Workflow :

  • HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8.2 min (acetonitrile:water 70:30) .
  • NMR : Key signals: δ 3.70 (s, 3H, COOCH₃), δ 7.40–7.60 (m, 5H, aromatic), δ 4.50 (t, 1H, CH₂CH₂NO₂). The nitro group deshields adjacent protons, shifting δ values .
  • Mass Spec : Expected [M+H]⁺ at m/z 238.1; confirm fragmentation patterns (e.g., loss of NO₂ group at m/z 192) .

Q. What are the stability considerations for storing this compound?

  • Storage : Store in amber vials at 2–8°C under inert gas (Ar/N₂). Nitro compounds are sensitive to light and heat, which can induce decomposition (e.g., nitro group reduction or ester hydrolysis) .
  • Decomposition Signs : Discoloration (yellow to brown) or precipitation; re-purify via recrystallization (ethanol/water) if degraded .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize ortho-nitro by-products during synthesis?

  • Approach :

  • Use directing groups (e.g., electron-withdrawing substituents) on the phenyl ring to enhance para-selectivity.

  • Employ low-temperature nitration (-10°C) with acetic anhydride as a solvent to reduce kinetic competition for ortho pathways .

    • Data Analysis : Compare HPLC area% of para vs. ortho isomers under varying conditions (see Table 1).

    Table 1 : Nitration Selectivity Under Different Conditions

    Temperature (°C)SolventPara:Ortho RatioYield (%)
    0H₂SO₄3:165
    -10Acetic Anhydride8:172

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Mechanism : The nitro group activates the β-carbon via electron withdrawal, facilitating nucleophilic attack (e.g., by amines or thiols). Computational studies (DFT) show a lowered LUMO energy at the β-position (-1.2 eV vs. -0.8 eV in non-nitro analogs) .
  • Experimental Validation : Track reaction progress via in situ IR (disappearance of NO₂ stretch at 1520 cm⁻¹) .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

  • Case Study : Observed triplet (δ 4.50) for the CH₂CH₂NO₂ group may split into a doublet of triplets due to coupling with adjacent protons. Use 2D NMR (COSY, HSQC) to assign signals unambiguously .
  • Reference Standards : Compare with spectra of analogs like Methyl 4-fluoro-3-nitrobenzoate (δ 4.45–4.60 for similar environments) .

Q. What strategies are effective for scaling up synthesis while maintaining high enantiopurity (if applicable)?

  • Catalytic vs. Stoichiometric : Use catalytic H₂SO₄ (5 mol%) instead of excess acid to reduce waste. Continuous flow reactors improve heat dissipation and yield (85% vs. 65% batch) .
  • Purification at Scale : Replace column chromatography with fractional distillation (bp 180–185°C under vacuum) .

Q. Methodological Considerations

  • Safety : Nitro compounds may be explosive under friction or heat. Conduct small-scale reactions (<5 g) and use blast shields .
  • Data Reproducibility : Report exact nitration times and temperatures, as minor variations significantly impact isomer ratios .

Properties

IUPAC Name

methyl 4-nitro-3-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-16-11(13)7-10(8-12(14)15)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFQGMLHRHGKEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C[N+](=O)[O-])C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34687-03-1
Record name Benzenepropanoic acid, b-(nitromethyl)-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 300 g of cinnamic acid methyl ester, 500 g of nitromethane and 39 g of tetramethylguanidine is allowed to stir at room temperature for 72 hours. The solution is diluted with diethyl ether and aqueous hydrochloric acid solution (1 N, 1 liter) is added. The organic layer is separated dried over anhydrous magnesium sulfate, and evaporated to give 4-nitro-3-phenylbutanoic acid methyl ester.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of methyl cinnamate (4.93 g, 30.4 mmol) and teteramethylguanidine (3.99 g, 34.6 mmol) in nitromethane (30 ml) was stirred for 6 hours at 90° C. After removal of the solvent under reduced pressure, the residue was partitioned between water and ethyl acetate, and the organic layer was washed with water and brine and then dried over sodium sulfate. The organic solvents were removed under reduced pressure, and the residue was purified by silica gel column chromatography (eluent; hexane/ethyl acetate=4/1) to afford 4-nitro-3-phenyl-butyric acid methyl ester (4.02 g, 59%)
Quantity
4.93 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 4-nitro-3-phenylbutanoate
Methyl 4-nitro-3-phenylbutanoate
Methyl 4-nitro-3-phenylbutanoate
Methyl 4-nitro-3-phenylbutanoate
Methyl 4-nitro-3-phenylbutanoate
Methyl 4-nitro-3-phenylbutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.